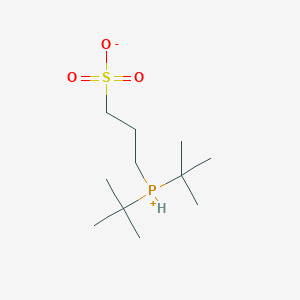

3-(Di-tert-butylphosphonium)propane sulfonate

Vue d'ensemble

Description

3-(Di-tert-butylphosphonium)propane sulfonate is a chemical compound known for its use in palladium-catalyzed cross-coupling reactions. It is also utilized in organic synthesis due to its stability and solubility properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Di-tert-butylphosphonium)propane sulfonate typically involves the reaction of di-tert-butylphosphine with propane sulfonic acid. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and moisture sensitivity . The compound is then purified to achieve a high purity level, often around 97% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Di-tert-butylphosphonium)propane sulfonate undergoes various types of reactions, including:

Cross-Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.

Substitution Reactions: The compound can participate in substitution reactions where the phosphonium group is replaced by other functional groups.

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or tetrahydrofuran. The reactions are typically carried out under inert gas conditions to prevent oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific type of cross-coupling or substitution reaction being performed. Generally, the products are complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Applications in Catalysis

1. Palladium-Catalyzed Cross-Coupling Reactions

DTBPPS is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Studies have shown that DTBPPS enhances the efficiency of these reactions by stabilizing the palladium catalyst, thus improving yields and selectivity.

Case Study: Sonogashira Reaction

A notable application of DTBPPS is in the Sonogashira reaction, where it has been employed as part of a catalytic system with potassium tetrachloropalladate(II) (K₂PdCl₄). In an aqueous medium (a mixture of DMF and water), DTBPPS facilitated the coupling of terminal alkynes with aryl halides under mild conditions, demonstrating its effectiveness as a ligand that supports high reaction rates and yields .

Organic Synthesis

DTBPPS also plays a significant role in various organic synthesis processes beyond cross-coupling reactions. Its unique properties allow it to be used effectively in:

- Synthesis of Phosphines : DTBPPS serves as a precursor for synthesizing other phosphine ligands through substitution reactions.

- Aqueous-phase Reactions : Its solubility characteristics make it suitable for reactions conducted in aqueous environments, which are often more environmentally friendly compared to organic solvents.

Case Study: Aqueous Phase Heck Reaction

Research indicates that DTBPPS can be effectively used in Heck alkynylation reactions conducted in aqueous media. The presence of water influences the reaction mechanisms significantly, allowing for improved selectivity and reduced environmental impact .

Performance Metrics

The following table summarizes key performance metrics associated with DTBPPS in various applications:

| Application | Catalyst Used | Reaction Medium | Key Outcomes |

|---|---|---|---|

| Sonogashira Reaction | K₂PdCl₄/DTBPPS | DMF/H₂O | High yields, mild conditions |

| Aqueous Phase Heck Reaction | K₂PdCl₄/DTBPPS | Aqueous | Enhanced selectivity |

| Phosphine Synthesis | N/A | Organic/Aqueous | Modular synthesis of phosphines |

Mécanisme D'action

The mechanism of action of 3-(Di-tert-butylphosphonium)propane sulfonate involves its role as a ligand in palladium-catalyzed reactions. It coordinates with the palladium center, stabilizing the catalyst and facilitating the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Di-tert-butylphosphine: Similar in structure but lacks the sulfonate group, making it less soluble in water.

Propane sulfonic acid: Contains the sulfonate group but lacks the phosphonium group, limiting its use in catalysis.

Triphenylphosphine: Another common ligand in catalysis but with different solubility and reactivity properties.

Uniqueness

3-(Di-tert-butylphosphonium)propane sulfonate is unique due to its combination of the phosphonium and sulfonate groups, providing both stability and solubility. This makes it particularly effective in palladium-catalyzed cross-coupling reactions, where it enhances the efficiency and selectivity of the catalyst .

Activité Biologique

3-(Di-tert-butylphosphonium)propane sulfonate (DBPPS) is a phosphonium salt that has garnered attention for its applications in organic synthesis and catalysis, particularly in palladium-catalyzed reactions. This article explores the biological activity of DBPPS, focusing on its role as a ligand in catalysis, its chemical properties, and relevant case studies that highlight its utility in various biochemical applications.

- Molecular Formula : C₁₁H₂₅O₃PS

- Molecular Weight : 268.35 g/mol

- CAS Number : 1055888-89-5

- Solubility : Slightly soluble in water

- Sensitivity : Moisture and air sensitive

DBPPS is characterized by its high electron density compared to other phosphine ligands, which enhances its reactivity in catalytic processes. The compound is primarily used as a ligand in palladium complexes for various organic transformations, including cross-coupling reactions.

Catalytic Applications

DBPPS has been extensively studied for its role as a ligand in palladium-catalyzed reactions. Its high electron density enables efficient coordination with palladium, facilitating various transformations such as:

- Cross-Coupling Reactions : DBPPS is employed in Sonogashira reactions and other coupling methodologies, where it enhances the reaction rates and yields of the desired products.

Case Studies

-

Deprotection of Alloc Groups :

In a study investigating the efficiency of different phosphine ligands for palladium complexes, DBPPS was tested for its ability to facilitate the deprotection of alloc groups in peptide synthesis. The results indicated that while DBPPS showed promise, the Pd/TPPTS complex exhibited superior activity under specific conditions due to better electron density management during nucleophilic attacks on palladium complexes . -

Polymerization Reactions :

Research has demonstrated that DBPPS can be utilized in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). The presence of DBPPS as a ligand allows for better control over molecular weight distribution and polymer architecture, showcasing its versatility in synthetic polymer chemistry .

Comparative Analysis of Ligands

The following table summarizes the comparative effectiveness of various phosphine ligands, including DBPPS, based on their catalytic performance in palladium-mediated reactions:

| Ligand | Electron Density | Reaction Type | Yield (%) | Remarks |

|---|---|---|---|---|

| DBPPS | High | Deprotection of Alloc Groups | Moderate | Effective but less than TPPTS |

| TPPTS | Moderate | Deprotection of Alloc Groups | High | Best performance observed |

| TPPMS | Low | ATRP | High | Efficient for controlled polymerization |

| σ-Danphos | Variable | Various coupling reactions | Variable | Dependent on specific conditions |

Safety Considerations

DBPPS is classified as causing skin irritation and is sensitive to moisture and air. Proper handling procedures should be followed to mitigate risks associated with exposure.

Propriétés

IUPAC Name |

3-ditert-butylphosphaniumylpropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNPRWMRUCIEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[PH+](CCCS(=O)(=O)[O-])C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.